2-Hydroxy-5-cycloocten-1-one
Description
2-Hydroxy-5-cycloocten-1-one is an eight-membered cyclic ketone featuring a hydroxyl group at the 2-position and a double bond at the 5-position. Its structure combines conformational flexibility due to the medium-sized ring with polar functional groups, enabling unique reactivity and solubility profiles.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
8-hydroxycyclooct-4-en-1-one |
InChI |
InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7,9H,3-6H2 |
InChI Key |
HSFVDEUFKLSKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)CCC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Ring Size and Unsaturation
- 2-Hydroxy-5-cycloocten-1-one : Eight-membered ring with one double bond. Exhibits moderate ring strain and conformational flexibility.
- 5-Acetoxy-2-ethyl-3-methoxy-2-cyclopenten-1-one (): Five-membered cyclopentenone with acetoxy, ethyl, and methoxy substituents. Higher ring strain enhances reactivity in nucleophilic additions .
- 5-Methyl-3-phenyl-2-cyclopenten-1-one (): Bulky phenyl substituent introduces steric hindrance and aromatic conjugation, reducing solubility in polar solvents .
Functional Group Influence
- Hydroxyl Group: In this compound, the hydroxyl group enables hydrogen bonding, improving solubility in polar solvents like water or ethanol. In contrast, brominated analogs (e.g., 3-bromo-5-ethylidene-2-hydroxy-2-cyclopenten-1-one, ) exhibit increased electrophilicity, favoring substitution reactions .
- Electron-Donating vs. Withdrawing Groups: Methoxy groups (e.g., in and ) act as electron donors, stabilizing adjacent carbocations, whereas bromine () withdraws electrons, accelerating SN2 reactions .
Physical and Chemical Properties
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